Physicochemical Differentiation: Methyl Ester vs. Carboxylic Acid Analog
Methyl 4-(4-aminopiperidin-1-yl)butanoate (MW = 200.28 g/mol, C10H20N2O2) differs from its closest analog, 4-(4-aminopiperidin-1-yl)butanoic acid (MW = 186.25 g/mol, C9H18N2O2), by the presence of a methyl ester group instead of a free carboxylic acid . This structural variation alters the calculated lipophilicity, with the methyl ester exhibiting increased membrane permeability compared to the more polar carboxylic acid, which exists predominantly in its ionized form at physiological pH .
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW = 200.28 g/mol; Methyl ester moiety (neutral, lipophilic) |
| Comparator Or Baseline | 4-(4-aminopiperidin-1-yl)butanoic acid (MW = 186.25 g/mol; free carboxylic acid, ionized at pH 7.4) |
| Quantified Difference | ΔMW = +14.03 g/mol; Ionization state difference at physiological pH (ester neutral vs. acid anionic) |
| Conditions | Calculated molecular weight and structural analysis |
Why This Matters
The methyl ester confers higher membrane permeability and serves as a protected form of the carboxylic acid, enabling distinct synthetic routes and biological distribution compared to the free acid analog.
